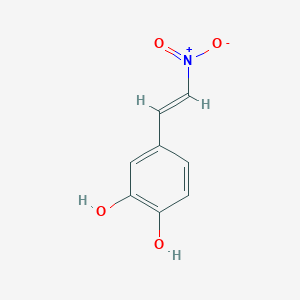

4-(2-nitrovinyl)benzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-nitroethenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJASJHXECDHOM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108074-44-8 | |

| Record name | 1,2-Dihydroxy-4-(nitroethenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108074448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Nitrovinyl Benzene 1,2 Diol

Reactivity of the Electron-Deficient Nitrovinyl Moiety

The nitrovinyl group, a powerful electron-withdrawing system, renders the β-carbon of the vinyl chain highly electrophilic. This feature governs its reactivity, making it susceptible to a variety of nucleophilic and cycloaddition reactions, as well as reductive transformations.

The pronounced electrophilicity of the carbon-carbon double bond in β-nitrostyrenes makes them excellent Michael acceptors. This allows for the 1,4-conjugate addition of a wide range of nucleophiles. For 4-(2-nitrovinyl)benzene-1,2-diol, the presence of the nitro group strongly activates the vinyl system for such additions.

Kinetic studies on the Michael-type reactions of substituted β-nitrostyrenes with cyclic secondary amines have shown that these reactions can proceed through both uncatalyzed and amine-catalyzed pathways. ewha.ac.kr The catalyzed route is often dominant and involves a six-membered cyclic transition state. ewha.ac.kr The reactivity is sensitive to electronic effects, with electron-withdrawing groups on the phenyl ring accelerating the reaction. ewha.ac.kr

Common nucleophiles used in Michael additions to nitrostyrenes include:

Thiols: The thia-Michael addition is a highly efficient reaction. The rate and conversion can be tuned by the electronic properties of the nitrostyrene (B7858105). nih.gov For instance, electron-withdrawing groups like the nitro group itself lead to higher conversions compared to electron-donating groups. nih.gov The reaction is often catalyzed by weak bases like primary or tertiary amines, or phosphines. rsc.org

Amines: The aza-Michael reaction is also a common transformation. Kinetic studies reveal that the reaction mechanism can be complex, sometimes showing an upward curve in plots of the observed rate constant versus amine concentration, which indicates a catalyzed pathway is involved. ewha.ac.kr

Carbanions: Soft carbon nucleophiles, such as those derived from malonates and diones, readily add to β-nitrostyrenes. researchgate.net These reactions are a powerful tool for carbon-carbon bond formation.

Table 1: Examples of Nucleophiles in Michael Additions to β-Nitrostyrenes

| Nucleophile Type | Example Nucleophile | Catalyst/Conditions | Product Type |

| Thiol | Alkyl or Aryl Thiols | Tertiary Amines, Phosphines | Thioether Adduct |

| Amine | Cyclic Secondary Amines (e.g., Piperidine) | Self-catalyzed or Base-catalyzed | Amino Adduct |

| Carbon | Diethyl Malonate, 2,4-Pentanedione | Organocatalysts (e.g., Thiourea) | Functionalized Alkane |

The electron-deficient double bond of the nitrovinyl group can act as a potent dienophile or dipolarophile in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic systems. researchgate.net

Diels-Alder Reaction ([4+2] Cycloaddition): Nitrostyrenes can serve as dienophiles in Diels-Alder reactions with 1,3-dienes. For example, β-fluoro-β-nitrostyrenes react with cyclic dienes like 1,3-cyclopentadiene and 1,3-cyclohexadiene (B119728) to form fluorinated bicyclic compounds. beilstein-journals.orgbeilstein-journals.orgnih.govnih.govdoaj.org The reactions are typically performed at elevated temperatures and yield mixtures of endo and exo isomers. beilstein-journals.orgbeilstein-journals.org The electron-withdrawing nature of the nitrovinyl group is crucial for this reactivity. youtube.com

1,3-Dipolar Cycloadditions ([3+2] Cycloaddition): This is a significant class of reactions for nitrostyrenes, providing access to five-membered heterocycles. wikipedia.org Nitrostyrenes act as the dipolarophile, reacting with various 1,3-dipoles. For instance, reaction with münchnones (mesoionic oxazolones) yields substituted pyrroles after the initial cycloadduct extrudes carbon dioxide. acs.org The regioselectivity of these reactions can be influenced by steric and electronic factors of both the dipole and the dipolarophile. acs.orgrsc.org Similarly, reactions with nitrones can produce isoxazolidine (B1194047) scaffolds, with the regioselectivity being a key aspect of the transformation. acs.orgrsc.orgnih.gov

The nitrovinyl moiety can undergo various reductive transformations, affecting either the nitro group, the carbon-carbon double bond, or both. The choice of reducing agent and reaction conditions determines the final product.

Reduction of the Nitro Group: The nitro group can be selectively reduced to various other functionalities.

To an Amine: Catalytic hydrogenation (e.g., using Pt/C, Raney nickel) or treatment with reducing agents like iron in acidic media can reduce the nitro group to a primary amine, yielding compounds like 4-(2-aminoethenyl)benzene-1,2-diol. evitachem.comwikipedia.org

To an Oxime: The use of metal salts like tin(II) chloride or chromium(II) chloride can selectively reduce nitroalkenes to oximes. wikipedia.org Visible light photoredox catalysis has also emerged as a method for this transformation. researchgate.net

To a Carbonyl (Nef Reaction): The conversion of a nitroalkene to a ketone or aldehyde is known as the Nef reaction. This can be achieved using various methods, including treatment with strong acid or using specific reagents like TiCl₃. mdma.chsciencemadness.org Interestingly, an iron-hydrochloric acid system, typically used for reduction to amines, has been reported to cause oxidative hydrolysis of some secondary nitroalkenes to ketones. sciencemadness.org

Reduction of the C=C Double Bond: Concurrently with or independent of nitro group reduction, the carbon-carbon double bond can be hydrogenated to a single bond. Strong reducing conditions like catalytic hydrogenation will typically reduce both functional groups.

The complexity of nitro group reduction involves numerous reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can sometimes be isolated or participate in side reactions. frontiersin.org

Table 2: Summary of Reductive Transformations of the Nitrovinyl Group

| Reagent/Condition | Functional Group Transformed | Product Functional Group |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Nitro Group & C=C Double Bond | Amine & Alkane |

| Iron (Fe) in Acid | Nitro Group | Amine |

| Tin(II) Chloride (SnCl₂) | Nitro Group | Oxime |

| TiCl₃, then H₂O | Nitro Group & C=C Double Bond | Carbonyl (Ketone/Aldehyde) |

Aromatization is a chemical process where a non-aromatic ring system is converted into an aromatic one, often through dehydrogenation or elimination. wikipedia.orgyoutube.com While not a direct reaction of this compound itself, its derivatives can participate in reaction sequences that culminate in an aromatic ring.

For example, dihydro-nitroazolo[1,5-a]pyrimidines, which can be synthesized from nitroalkenes, have been successfully aromatized through oxidation. mdpi.com This demonstrates that a heterocyclic system constructed using a nitroalkene precursor can be converted to a fully aromatic system. mdpi.com Another strategy involves "reductive autoaromatization," where the reduction of a nitro group within a suitable heterocyclic framework triggers a spontaneous aromatization of the ring system. mdpi.com

Oxidative aromatization of dihydroheteroaromatic compounds is an attractive method for synthesizing functionalized aromatic systems, such as pyridines, pyrazoles, and pyrimidinones, often using systems like activated carbon and molecular oxygen. nih.gov

Reactivity and Functionalization of the Catechol Moiety

The benzene-1,2-diol (catechol) portion of the molecule possesses its own characteristic reactivity, dominated by its redox chemistry.

Catechols are readily oxidized due to the presence of the two electron-donating hydroxyl groups on the aromatic ring. wikipedia.org This oxidation is a stepwise process that plays a crucial role in both synthetic chemistry and biological systems.

The oxidation proceeds via a two-electron, two-proton process to form the corresponding ortho-quinone (o-quinone). wikipedia.org

First Oxidation: The catechol (C₆H₄(OH)₂) first loses one electron and one proton to form a neutral semiquinone radical (C₆H₄(O)(OH)). wikipedia.org

Second Oxidation: This radical intermediate is then further oxidized, losing a second electron and proton to form the final o-benzoquinone (C₆H₄O₂). wikipedia.org

This redox series (catechol, semiquinone, quinone) is a fundamental aspect of catechol chemistry. wikipedia.org The conversion can be achieved using a wide variety of oxidizing agents, including molecular oxygen, hydrogen peroxide, and various metal ions and oxidative enzymes. evitachem.comnih.gov The resulting o-quinones are highly reactive electrophiles. As conjugated diones, they can act as Michael acceptors, similar to the nitrovinyl group, and participate in further reactions. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution Patterns on the Dihydroxybenzene Ring

The reactivity of the dihydroxybenzene (catechol) ring in this compound towards electrophilic aromatic substitution is governed by the combined electronic effects of its substituents: the two hydroxyl (-OH) groups and the 4-(2-nitrovinyl) group.

The two hydroxyl groups at positions 1 and 2 are strong activating groups and are ortho, para-directing. They increase the electron density of the aromatic ring through resonance, making it more susceptible to attack by electrophiles. The available positions for substitution on the catechol ring are C3, C5, and C6. Given the ortho, para-directing nature of the -OH groups, incoming electrophiles would be preferentially directed to positions 3, 5, and 6.

Conversely, the 4-(2-nitrovinyl) group is a deactivating group due to the electron-withdrawing nature of both the nitro (-NO₂) function and the vinyl group. evitachem.comyoutube.com This deactivation arises from the withdrawal of electron density from the benzene (B151609) ring, making it less reactive towards electrophiles. This group typically directs incoming electrophiles to the meta position relative to its point of attachment (position 4), which corresponds to positions C2 and C6.

The ultimate substitution pattern is a result of the interplay between these competing effects. The powerful activating and directing influence of the two hydroxyl groups generally dominates. Therefore, electrophilic substitution is most likely to occur at the positions most strongly activated by the hydroxyls and least deactivated by the nitrovinyl group. Position 5 is para to the C2-hydroxyl and ortho to the C1-hydroxyl, making it a highly activated and sterically accessible site. Position 3 is ortho to the C2-hydroxyl. Position 6 is ortho to the C1-hydroxyl but also meta to the deactivating nitrovinyl group.

A key example of electrophilic substitution on a related catechol structure is the formation of 4-nitrocatechol (B145892) from catechol. acs.org This reaction proceeds via electrophilic attack of a nitrating species on the electron-rich catechol ring. Studies simulating atmospheric chemistry have shown that 4-nitrocatechol can be formed from catechol through various mechanisms, including electrophilic attack by the nitronium ion (NO₂⁺). acs.org This demonstrates the susceptibility of the catechol nucleus to electrophilic nitration, a reaction that would be directed by the existing hydroxyl groups.

Table 1: Predicted Electrophilic Aromatic Substitution Directing Effects

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| 1-Hydroxyl (-OH) | 1 | Activating | ortho, para (positions 2, 6, 4) |

| 2-Hydroxyl (-OH) | 2 | Activating | ortho, para (positions 1, 3, 5) |

| 4-(2-nitrovinyl) | 4 | Deactivating | meta (positions 2, 6) |

Complexation and Chelation Behavior with Metal Ions

The 1,2-diol (catechol) functionality of this compound makes it an effective chelating agent for a variety of metal ions. The two adjacent hydroxyl groups can deprotonate to form a bidentate ligand that coordinates with a metal center, forming a stable five-membered chelate ring. nih.gov This chelation ability is a well-established characteristic of catechol and its derivatives.

The presence of the nitro group on the aromatic ring significantly influences the electronic properties of the ligand and its coordination behavior. nih.gov As an electron-withdrawing group, the nitro substituent increases the acidity of the catechol protons, which can affect the pH range at which complexation occurs and the stability of the resulting metal complex.

Research on nitrocatechol derivatives has demonstrated their strong inhibitory action on metal-containing enzymes like catechol-O-methyltransferase (COMT), which implicitly involves interaction with the magnesium (Mg²⁺) ion in the enzyme's active site. nih.gov The chelation of the metal ion by the nitrocatechol moiety is a key aspect of this inhibition. Similarly, other studies on Schiff bases derived from related nitro-substituted aromatic compounds confirm that the catechol-like structure readily forms stable complexes with metal ions like copper(II) and zinc(II). nih.gov The formation of these chelate rings often leads to highly colored complexes. nih.gov

Table 2: Potential Metal Ion Chelation

| Metal Ion | Coordination Site | Potential Complex Structure |

|---|---|---|

| Divalent Cations (e.g., Mg²⁺, Cu²⁺, Zn²⁺) | 1,2-dihydroxy groups | Bidentate chelate complex |

| Trivalent Cations (e.g., Fe³⁺, Al³⁺) | 1,2-dihydroxy groups | Bidentate or tridentate complexes |

Intramolecular Reaction Pathways and Rearrangements

The structure of this compound contains functionalities that create the potential for several intramolecular reactions. The conjugated system of the nitrovinyl group connected to the aromatic ring is a key reactive feature.

One plausible pathway is an intramolecular Michael addition. The catechol hydroxyl groups, particularly under basic conditions, can act as intramolecular nucleophiles. The oxygen anion of one of the hydroxyl groups could attack the β-carbon of the electron-deficient nitrovinyl group (a Michael acceptor), leading to the formation of a cyclic ether.

Furthermore, the nitrovinyl group can participate in intramolecular cycloaddition reactions. While no specific studies on the intramolecular reactions of this compound were found, related systems demonstrate this potential. For instance, molecules containing both a diene and a dienophile can undergo intramolecular Diels-Alder reactions to form complex fused ring systems. mdpi.com While the benzene ring itself is not a reactive diene under normal conditions, the vinyl group could potentially act as a dienophile if a suitable diene were present elsewhere in a more complex derivative.

Another area of intramolecular reactivity involves the nitro group itself. Studies on functionalized nitroso compounds, which can be generated from nitro precursors, show they can undergo intramolecular ene reactions to form hydroxylamine derivatives. ucl.ac.uk Such a transformation in a derivative of this compound could lead to novel heterocyclic structures.

Detailed Mechanistic Studies of Specific Chemical Transformations

Detailed mechanistic understanding of reactions involving this compound and its core structures provides insight into its chemical behavior.

Mechanism of Electrophilic Nitration: The formation of the related compound 4-nitrocatechol from catechol is a well-studied electrophilic aromatic substitution. The mechanism for nitration typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.comlibretexts.org The mechanism proceeds in two main steps: libretexts.org

Attack by the Aromatic Ring: The π-electrons of the electron-rich catechol ring attack the nitronium ion. This rate-determining step forms a positively charged carbocation intermediate, known as a benzenonium ion or sigma complex, where the aromaticity of the ring is temporarily lost. libretexts.org

Deprotonation: A weak base, such as water or HSO₄⁻, removes a proton from the carbon atom to which the nitro group is attached. This restores the stable aromatic ring, yielding the final product, 4-nitrocatechol. masterorganicchemistry.com

Recent studies on the conversion of catechol to 4-nitrocatechol at the air-water interface have proposed additional mechanisms, particularly relevant in atmospheric chemistry. These include: acs.org

Electron and proton transfers from catechol to a nitrate (B79036) radical (NO₃), forming a semiquinone radical.

Electrophilic attack on the ring by the nitrate radical itself to form a cyclohexadienyl radical intermediate.

Mechanism of Michael Addition: The nitrovinyl group acts as a potent Michael acceptor due to the strong electron-withdrawing ability of the nitro group. nih.gov This makes the β-carbon of the vinyl group highly electrophilic and susceptible to attack by nucleophiles. The general mechanism for a Michael addition to the nitrovinyl group is a two-step process:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the β-carbon of the nitrovinyl double bond. The π-electrons are pushed onto the α-carbon, and subsequently onto the nitro group, forming a resonance-stabilized nitronate anion intermediate.

Protonation: The nitronate intermediate is protonated, typically by the solvent or a weak acid, to yield the final addition product.

This reactivity is a key feature in the biological context of related nitrovinyl compounds, where nucleophilic residues in proteins (such as cysteine thiols) can act as the attacking nucleophile. nih.gov

Advanced Derivatization and Structural Modification of the 4 2 Nitrovinyl Benzene 1,2 Diol Scaffold

Transformations of the Nitrovinyl Group

The nitrovinyl group is a key reactive handle on the 4-(2-nitrovinyl)benzene-1,2-diol molecule, susceptible to a variety of transformations that can significantly alter the compound's electronic and steric properties.

Synthesis of Saturated Nitroalkanes and Amines

The carbon-carbon double bond of the nitrovinyl group can be readily reduced to yield the corresponding saturated nitroalkane. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride. The resulting compound, 4-(2-nitroethyl)benzene-1,2-diol, retains the nitro functionality while possessing a more flexible ethyl linkage.

Further reduction can convert the nitro group into a primary amine, yielding 4-(2-aminoethyl)benzene-1,2-diol, a molecule structurally related to the neurotransmitter dopamine (B1211576). This reduction is a critical step in synthesizing catecholamine analogs and can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd-C) or metal-acid combinations (e.g., Fe/HCl, Sn/HCl). The presence of the catechol moiety requires careful selection of reaction conditions to avoid undesired side reactions.

| Starting Material | Product | Transformation | Key Reagents |

| This compound | 4-(2-nitroethyl)benzene-1,2-diol | Reduction of C=C bond | H₂, Catalyst (e.g., Pd/C); NaBH₄ |

| This compound | 4-(2-aminoethyl)benzene-1,2-diol | Reduction of nitro group and C=C bond | H₂, Catalyst (e.g., Pd/C); Fe/HCl; Sn/HCl |

| 4-(2-nitroethyl)benzene-1,2-diol | 4-(2-aminoethyl)benzene-1,2-diol | Reduction of nitro group | H₂, Catalyst (e.g., Pd/C); Fe/HCl; Sn/HCl |

Modifications of the Vinyl Linkage (e.g., Epoxidation, Halogenation)

The vinyl linkage in this compound is susceptible to various addition reactions, allowing for the introduction of new functional groups.

Epoxidation: The electron-deficient nature of the double bond in β-nitrostyrenes makes them suitable substrates for epoxidation reactions. Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, mCPBA), can form the corresponding epoxide, 2-(2,3-dihydroxy-4-(oxiran-2-yl)phenyl)-nitroethane. The high electrophilicity and ring strain of the resulting nitro-substituted epoxide make it a valuable intermediate for further nucleophilic ring-opening reactions.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond can also be achieved. This reaction typically proceeds via an electrophilic addition mechanism. The resulting dihalo-nitroethyl derivative can serve as a precursor for various other functionalizations, including elimination reactions to form halo-substituted nitrovinyl compounds or nucleophilic substitution reactions.

Chemical Modifications of the Catechol Functionality

The two adjacent hydroxyl groups of the catechol moiety provide a rich site for chemical modification, enabling the synthesis of a wide range of derivatives with altered solubility, stability, and biological activity.

Ether and Ester Derivatives of the Hydroxyl Groups

The phenolic hydroxyl groups can be readily converted into ethers or esters.

Etherification: Williamson ether synthesis, involving the reaction of the catechol with an alkyl halide in the presence of a base, can be employed to produce mono- or di-ether derivatives. For instance, reaction with methyl iodide can yield 1-methoxy-2-hydroxy-4-(2-nitrovinyl)benzene and 1,2-dimethoxy-4-(2-nitrovinyl)benzene. The choice of reaction conditions and stoichiometry of the reagents can control the degree of alkylation.

Esterification: Ester derivatives can be prepared by reacting the catechol with acylating agents such as acid chlorides or anhydrides in the presence of a base. These ester linkages can serve as protecting groups or can be designed to be labile, releasing the parent catechol under specific conditions.

| Derivative Type | General Structure | Example Reagents |

| Mono-ether | RO-C₆H₃(OH)-(CH=CHNO₂) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) |

| Di-ether | (RO)₂-C₆H₃-(CH=CHNO₂) | Excess alkyl halide, Base |

| Mono-ester | RCOO-C₆H₃(OH)-(CH=CHNO₂) | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) |

| Di-ester | (RCOO)₂-C₆H₃-(CH=CHNO₂) | Excess acyl chloride, Base |

Formation of Cyclic Acetals, Ketals, and Boronate Esters

The vicinal diol structure of the catechol is ideal for the formation of five-membered cyclic derivatives, which are often used as protecting groups to modulate the reactivity of the hydroxyl groups.

Cyclic Acetals and Ketals: Reaction with aldehydes or ketones in the presence of an acid catalyst leads to the formation of cyclic acetals or ketals, respectively. For example, reaction with acetone (B3395972) can form the corresponding acetonide (2,2-dimethyl-1,3-benzodioxole) derivative. These groups are generally stable under basic and neutral conditions but can be readily cleaved under acidic conditions.

Boronate Esters: Catechols react with boronic acids to form cyclic boronate esters. bldpharm.com These esters are dynamic covalent structures, meaning their formation is reversible. The stability and exchange rate of these esters are influenced by the substituents on the boronic acid and the pH of the medium. quora.com This reversible nature makes them useful for applications in sensing and dynamic materials. quora.com

Selective Functionalization of the Benzene (B151609) Ring

Electrophilic aromatic substitution on the benzene ring of this compound is governed by the directing effects of the existing substituents. The two hydroxyl groups are strongly activating, ortho-, para-directing groups, while the nitrovinyl group is a deactivating, meta-directing group. organicchemistrytutor.comwikipedia.orgmakingmolecules.com

The powerful activating effect of the hydroxyl groups dominates, directing incoming electrophiles to the positions ortho and para to them. nih.gov In this specific scaffold, the positions ortho to the hydroxyl groups are C3 and C6, and the position para to the C1-hydroxyl is C4 (already substituted). The position para to the C2-hydroxyl is C5. The nitrovinyl group at C4 deactivates the ring, particularly at the positions ortho and para to it (C3, C5, and C1).

Considering these competing effects, electrophilic substitution is most likely to occur at the C5 position, which is ortho to one hydroxyl group and meta to the nitrovinyl group. The C3 position is ortho to both a hydroxyl group and the nitrovinyl group, making it sterically and electronically less favored. The C6 position is ortho to one hydroxyl group but para to the deactivating nitrovinyl group. Therefore, careful control of reaction conditions is crucial to achieve selective functionalization. For instance, regioselective bromination of catechols has been achieved using specific brominating agents and by controlling the reaction temperature.

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C3 | Ortho to -OH (activating), Ortho to -CH=CHNO₂ (deactivating) | Less favored |

| C5 | Ortho to -OH (activating), Meta to -CH=CHNO₂ (less deactivating) | Most favored |

| C6 | Ortho to -OH (activating), Para to -CH=CHNO₂ (deactivating) | Less favored |

Regio- and Stereoselective Syntheses of Derivatives

Achieving control over the regiochemistry and stereochemistry during the synthesis of derivatives is crucial, as the specific three-dimensional arrangement of atoms in a molecule dictates its biological activity and physical properties.

The synthesis of bicyclo[2.2.2]octenone scaffolds from (E)-2-methoxy-4-(2'-nitrovinyl)phenol is a prime example of a highly regio- and stereoselective transformation. The Diels-Alder reaction between the in-situ generated ortho-quinone monoketal and various dienophiles proceeds with predictable selectivity. beilstein-journals.org For instance, the reaction often yields the ortho-endo bicyclo[2.2.2]octenone derivatives with high selectivity. beilstein-journals.org This control arises from the specific electronic and steric interactions between the diene and dienophile in the transition state of the cycloaddition reaction.

Similarly, other synthetic methodologies can be employed to control the formation of specific isomers. Nickel-catalyzed reductive coupling reactions, for example, have been developed for the enantioselective synthesis of monoprotected 1,2-diols from aldehydes and dienol ethers, allowing access to either syn or anti diastereomers with high selectivity. While not directly applied to this compound in the reviewed literature, these advanced catalytic methods represent powerful tools that could potentially be adapted for the stereocontrolled synthesis of its derivatives. The development of such regio- and stereoselective routes is essential for creating libraries of distinct isomers for biological evaluation.

Spectroscopic and Advanced Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific, experimentally-derived NMR data for 4-(2-nitrovinyl)benzene-1,2-diol are not available in the reviewed literature.

Proton and Carbon-13 NMR for Structural Confirmation

Published ¹H NMR and ¹³C NMR spectra, which are fundamental for confirming the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, could not be located for this specific compound. Consequently, a data table of chemical shifts and coupling constants cannot be provided.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There is no information available regarding the use of advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), or NOESY (Nuclear Overhauser Effect Spectroscopy) for the structural elucidation of this compound. These techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound is established, detailed mass spectrometry studies are not described in the available literature. axios-research.com

High-Resolution Mass Spectrometry (HRMS)

No specific high-resolution mass spectrometry (HRMS) data, which would provide a highly accurate mass measurement to confirm the elemental composition, has been published for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Detailed fragmentation analysis using tandem mass spectrometry (MS/MS) has not been reported. Such an analysis would involve the isolation and fragmentation of the parent ion to provide valuable structural information based on the resulting fragment ions. A data table of observed fragments cannot be compiled due to the absence of this data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

No experimental Infrared (IR) or Raman spectra for this compound have been found in the public domain. Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. For this compound, IR and Raman analysis would be expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and vinyl (C=C) groups, as well as the aromatic ring. Without experimental data, a table of vibrational frequencies and their corresponding assignments cannot be created.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for examining the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons in π orbitals to higher energy π* orbitals. The structure of this compound, featuring a benzene (B151609) ring with hydroxyl groups and a conjugated nitrovinyl substituent, gives rise to characteristic absorption bands. evitachem.comshimadzu.com

The benzene ring itself has π → π* transitions, which are influenced by the attached functional groups. shimadzu.comup.ac.za The hydroxyl (-OH) groups and the nitrovinyl (-CH=CHNO₂) group extend the conjugation of the system. This extension of the conjugated system typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. shimadzu.com Specifically, the presence of both electron-donating hydroxyl groups and the electron-withdrawing nitro group can lead to intramolecular charge-transfer transitions, which often result in strong absorption bands.

Studies on related nitrophenol and nitrocatechol compounds show that they absorb light at wavelengths greater than 290 nm. researchgate.net For instance, the UV-Vis spectrum of nitrobenzene (B124822) shows a characteristic peak for the -NO₂ group at around 273 nm. researchgate.net The absorption spectrum of 4-nitrocatechol (B145892), a closely related structure, is also well-documented and shows absorption in the UV region, which can be influenced by pH due to the phenolic hydroxyl groups. copernicus.orgacs.org The extended conjugation provided by the vinyl linker in this compound is expected to shift the absorption to even longer wavelengths compared to 4-nitrocatechol.

Table 1: UV-Vis Absorption Data for Related Nitroaromatic Compounds

| Compound | Wavelength (λmax) | Notes | Source(s) |

|---|---|---|---|

| Benzene | 180 nm, 200 nm, 260 nm | Primary and secondary π → π* transitions in the liquid state. | shimadzu.comup.ac.za |

| Nitrobenzene | ~273 nm | Characteristic absorption of the nitro group. | researchgate.netresearchgate.net |

| 4-Nitrocatechol | > 290 nm | Absorption influenced by pH and solvent. | researchgate.netcopernicus.org |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A crystallographic study of this compound would be expected to reveal:

The planarity of the benzene ring and the vinyl group to maximize π-system conjugation.

The specific bond lengths of the C=C double bond, the C-N bond, and the N-O bonds of the nitro group.

The torsion angle between the plane of the benzene ring and the plane of the nitrovinyl group.

Intermolecular and intramolecular hydrogen bonding involving the two hydroxyl groups and the nitro group, which would heavily influence the crystal packing.

Hyphenated Techniques in Structural Characterization (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates compounds in a mixture and then provides data on their molecular weight and structure. lcms.czmdpi.com The liquid chromatography (LC) component separates the target compound from impurities or other components based on its affinity for the stationary and mobile phases, while the mass spectrometry (MS) detector ionizes the compound and separates the ions based on their mass-to-charge ratio (m/z). lcms.cz

For this compound (MW: 181.15 g/mol ), LC-MS analysis would provide the retention time from the LC separation and the mass spectrum of the pure compound. axios-research.com In positive electrospray ionization (ESI) mode, the protonated molecular ion [M+H]⁺ would be expected at an m/z of 182.15. In negative mode, the deprotonated molecular ion [M-H]⁻ would be observed at m/z 180.15, likely favored due to the acidic phenolic protons.

The fragmentation pattern in the mass spectrometer (often studied using tandem MS or MS/MS) provides significant structural information. publish.csiro.auwikipedia.org For nitrostyrenes, fragmentation often involves the loss of the nitro group (NO₂) or parts of it. researchgate.netpublish.csiro.au The presence of the ortho-dihydroxy (catechol) moiety can also lead to characteristic fragmentation pathways. General fragmentation patterns for aromatic nitro compounds include the initial loss of NO₂ (a loss of 46 mass units) or NO (a loss of 30 mass units). researchgate.netpublish.csiro.au

Table 2: Expected LC-MS Fragmentation for this compound

| Parent Ion [M-H]⁻ (m/z 180) | Fragmentation Pathway | Resulting Fragment Ion (m/z) |

|---|---|---|

| C₈H₆NO₄⁻ | Loss of NO₂ | 134 |

| C₈H₆NO₄⁻ | Loss of NO | 150 |

| C₈H₆NO₄⁻ | Loss of H₂O | 162 |

Note: This table is predictive, based on common fragmentation patterns for related compounds. publish.csiro.aulibretexts.org

Electrochemical Characterization (e.g., Voltammetry) for Redox Behavior

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox behavior of molecules, revealing information about the potentials at which they are oxidized or reduced. nih.govresearchgate.net The this compound molecule contains two redox-active moieties: the catechol ring and the nitro group.

The catechol group is well-known for its reversible two-electron, two-proton oxidation to the corresponding o-quinone. mdpi.com This process is highly pH-dependent. Studies on hydroxytyrosol (B1673988) (a structurally similar catechol) show a characteristic oxidation peak in cyclic voltammograms. mdpi.comnih.govresearchgate.net

The nitro group is also electrochemically active and can be reduced. The reduction of aromatic nitro groups typically proceeds via an irreversible, multi-electron process to form nitroso, hydroxylamine (B1172632), and ultimately amine functionalities.

Therefore, the cyclic voltammogram of this compound is expected to display an anodic peak corresponding to the oxidation of the catechol moiety and a cathodic peak corresponding to the reduction of the nitro group. The exact potentials of these peaks would depend on the solvent, supporting electrolyte, pH, and electrode material used. nih.govacs.org Research on the oxidation of catechols by nitrate (B79036) radicals has utilized cyclic voltammetry to determine the redox potentials, which are fundamental to understanding reaction thermodynamics. acs.orgnih.govacs.org

Table 3: Predicted Electrochemical Events for this compound

| Process | Moiety Involved | Expected Behavior | Notes | Source(s) |

|---|---|---|---|---|

| Oxidation | Catechol (benzene-1,2-diol) | Anodic peak(s) | Reversible or quasi-reversible two-electron, two-proton transfer to form an o-quinone. | mdpi.comnih.govresearchgate.net |

Computational and Theoretical Studies of 4 2 Nitrovinyl Benzene 1,2 Diol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of 4-(2-nitrovinyl)benzene-1,2-diol. These calculations allow for a detailed analysis of the molecule's geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By starting with an initial guess of the molecular structure, the calculations iteratively adjust the positions of the atoms to find the configuration with the minimum electronic energy. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase or a specified solvent environment.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For molecules like this compound, which contain nitro and hydroxyl groups, hybrid functionals such as B3LYP or range-separated functionals like M06-2X are often used. researchgate.netconsensus.app These are typically paired with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) to provide a balanced description of the electronic structure. researchgate.net

The geometry optimization yields key structural parameters. For instance, the planarity of the molecule, influenced by the nitrovinyl group, and the intramolecular hydrogen bonding between the ortho-hydroxyl groups can be precisely characterized. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl groups on the benzene (B151609) ring leads to a specific distribution of bond lengths and angles, which can be quantified through these calculations.

Table 1: Representative Optimized Geometrical Parameters for a Nitro-Catechol Derivative (Calculated using DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-NO₂ | ~1.48 Å |

| C=C (vinyl) | ~1.34 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | O-C-C (ring) | ~119-121° |

| C-C=C (vinyl) | ~125° | |

| Dihedral Angle | C-C-N-O | ~180° (for planarity) |

Note: The values in this table are illustrative and based on typical DFT calculations for structurally similar compounds. Actual values for this compound would require specific calculations.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich catechol ring and the vinyl group, reflecting the electron-donating nature of the hydroxyl groups. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitrovinyl moiety, particularly the nitro group. This distribution indicates that the molecule can act as both an electron donor (from the catechol part) and an electron acceptor (at the nitrovinyl part), making it susceptible to reactions with both electrophiles and nucleophiles.

Table 2: Representative Frontier Orbital Energies for a Nitro-Catechol Derivative (Calculated using DFT)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are representative and intended for illustrative purposes. The actual energies would depend on the specific computational method and solvent model used.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

DFT calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes to functional groups within the molecule. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.net

From the calculated electronic structure, several reactivity descriptors can be derived. These global reactivity descriptors, based on the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the environment.

Exploration of Conformational Landscapes

This compound possesses several rotatable bonds, including the bond connecting the vinyl group to the benzene ring and the C-N bond of the nitro group. This allows the molecule to adopt various conformations. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.

The simulations can reveal the preferred orientation of the nitrovinyl group relative to the catechol ring and the dynamics of the hydroxyl groups. This information is crucial for understanding how the molecule's shape can influence its interactions with biological targets or its packing in a crystalline state. For catechol derivatives, MD simulations have shown that hydroxyl groups play a significant role in determining the molecule's adsorption and interaction with surfaces. figshare.comacs.org

Solvent Effects on Molecular Conformation and Dynamics

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and dynamics of a molecule. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box.

For a polar molecule like this compound, polar solvents such as water or alcohols can form hydrogen bonds with the hydroxyl and nitro groups. These interactions can stabilize certain conformations over others and influence the molecule's flexibility. MD simulations can quantify the extent of hydrogen bonding and analyze the structure of the solvent around the solute molecule. Studies on similar molecules have demonstrated that solvent interactions are critical in processes like crystallization and biological activity. evitachem.com The dynamic picture provided by MD complements the static view from quantum chemical calculations, offering a more complete understanding of the behavior of this compound in a realistic environment.

Molecular Docking and Ligand-Enzyme Interaction Modeling

Prediction of Binding Modes and Interaction Energies with Target Enzymes

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available research, studies on structurally related compounds provide significant insights into its potential binding modes and interactions. For instance, molecular docking studies of nitro-containing chalcones, which share a similar aromatic and nitro-functionalized scaffold, have revealed their binding affinities with enzymes like cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS). mdpi.com In these studies, the nitro group was observed to form crucial interactions within the enzyme's active site. mdpi.com

Similarly, docking studies of catechol derivatives with various protein targets have highlighted the importance of the catechol moiety in forming hydrogen bonds and other interactions with key amino acid residues. koreascience.krnih.gov For example, in a study of catechol-2,3-dioxygenase, various hydrocarbon substrates were shown to form strong hydrogen bonds and van der Waals interactions with active site residues. nih.gov It is plausible that the catechol portion of this compound would engage in similar interactions.

A hypothetical docking of this compound into an enzyme active site would likely involve the two hydroxyl groups forming hydrogen bonds with polar residues such as serine, threonine, or glutamic acid. The nitrovinyl group, with its electron-withdrawing nature, could engage in electrostatic or dipole-dipole interactions with charged or polar residues. evitachem.com The benzene ring itself can participate in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

The binding energy, typically expressed in kcal/mol, is a quantitative measure of the stability of the ligand-receptor complex. koreascience.kr For related nitro-chalcones docked with COX-2, binding affinities have been reported in the range of -8.2 to -9.3 kcal/mol. mdpi.com It is anticipated that this compound would exhibit comparable binding energies with relevant biological targets.

Table 1: Predicted Interaction Data for this compound with a Hypothetical Enzyme Active Site

| Interacting Group of Compound | Potential Interacting Residues | Type of Interaction | Estimated Contribution to Binding Affinity |

| Catechol Hydroxyl Groups | Ser, Thr, Asp, Glu | Hydrogen Bonding | Favorable |

| Nitro Group | Arg, Lys, His | Electrostatic/Dipole-Dipole | Favorable |

| Benzene Ring | Phe, Tyr, Trp, Leu, Val | Hydrophobic/π-π Stacking | Favorable |

| Vinyl Linker | - | van der Waals | Moderate |

Rational Design of Derivatives Based on Computational Insights

The insights gained from molecular docking studies are pivotal for the rational design of new derivatives with improved potency and selectivity. arxiv.org By understanding how the parent compound binds to its target, medicinal chemists can make targeted modifications to its structure to enhance these interactions.

For instance, if docking studies reveal that a particular hydroxyl group on the catechol ring is not optimally positioned for a hydrogen bond, a derivative could be synthesized where its position is altered. Similarly, if the nitro group is found to be in a sterically hindered pocket, it could be replaced with a smaller electron-withdrawing group. A study on the rational design of catechol-based compounds demonstrated that substitution at the 4- and 5-positions could fine-tune the internal charge transfer properties, which could be relevant for enhancing biological activity. nih.gov

Computational analysis of substituted aryl-2-nitrovinyl derivatives has shown that electronic properties and steric hindrance significantly affect their interaction with target enzymes. nih.gov For example, the presence of a methoxy (B1213986) group at the para position of the phenyl ring was found to increase the inhibitory potency of certain proteasome inhibitors. nih.gov Such findings provide a roadmap for designing more effective derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov Cheminformatics involves the use of computational tools to store, retrieve, analyze, and model chemical information. nih.govresearchgate.netfrontiersin.org These approaches are essential for screening large libraries of compounds and for predicting the activity of novel molecules. nih.gov

QSAR models are built by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with their experimentally determined biological activities. nih.gov A study on the inhibition of mutagenic activity by anthocyanin derivatives utilized QSAR to predict the cytochrome P450 3A4 inhibition constant. researchgate.net Such models can be used to predict the potential activity of this compound and its derivatives.

Cheminformatics tools can be used to analyze the chemical space of nitrovinyl catechols, comparing their properties to those of known drugs and identifying potential liabilities. nih.gov This can help in prioritizing which derivatives to synthesize and test.

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions |

| Steric | Molecular Volume, Surface Area | Influences binding site fit |

| Hydrophobic | LogP | Affects membrane permeability and solubility |

| Topological | Connectivity Indices | Describes molecular branching and shape |

| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity |

Applications of Machine Learning and Artificial Intelligence in Nitrovinyl Catechol Research

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery. arxiv.orgarxiv.orgpreprints.org These technologies can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. arxiv.orgnih.govfrontiersin.org These models can then be used to screen virtual libraries of compounds, predict the activity of novel molecules, and even generate new chemical structures with desired properties. arxiv.orgnih.gov

For nitrovinyl catechols, ML models could be developed to predict their activity against a range of biological targets, such as different cancer cell lines or microbial pathogens. preprints.orgnih.gov For example, machine learning models have been successfully developed to predict the activity of compounds against prostate cancer cell lines. nih.gov By training a model on a dataset of known anticancer agents, it is possible to predict whether this compound or its derivatives are likely to be active.

Furthermore, generative AI models can be used to design novel nitrovinyl catechol derivatives that are optimized for specific properties, such as high potency and low toxicity. These models learn the underlying patterns in a set of known active compounds and can then generate new molecules that are similar but novel.

The application of these advanced computational techniques holds great promise for accelerating the discovery and development of new drugs based on the this compound scaffold.

Mechanistic Insights into Biological Interactions of 4 2 Nitrovinyl Benzene 1,2 Diol

Modulation of Cellular Redox Homeostasis

The equilibrium between reducing and oxidizing reactions, known as redox homeostasis, is a crucial and dynamic process for normal cellular function. mdpi.comnih.gov The introduction of xenobiotics such as 4-(2-nitrovinyl)benzene-1,2-diol can perturb this delicate balance, initiating a cascade of cellular responses. The unique chemical structure of this compound, featuring both a catechol moiety and a nitrovinyl group, is central to its ability to influence the cellular redox environment. evitachem.com

Mechanisms of Reactive Oxygen Species (ROS) Generation

The generation of Reactive Oxygen Species (ROS) is a key feature of the biological activity of this compound. ROS are highly reactive molecules derived from oxygen, playing roles in both cell signaling and oxidative stress when in excess. nih.gov The structure of this compound suggests several potential mechanisms for ROS production:

Nitro Group Reduction: The nitro group (-NO₂) of the compound can undergo intracellular reduction. This process can form reactive intermediates that contribute to the generation of superoxide (B77818) radicals and other ROS. evitachem.com This is a common pathway for nitroaromatic compounds to induce oxidative stress.

Autooxidation of the Catechol Moiety: The benzene-1,2-diol (catechol) structure is susceptible to autooxidation. This process, particularly in the presence of metal ions, can lead to the formation of semiquinone radicals and subsequently generate ROS such as superoxide anion (•O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). nih.gov

Enzymatic Activation: Cellular enzymes, such as NADPH oxidases, can be involved in the metabolism of phenolic compounds, leading to ROS production. nih.gov While direct evidence for this compound is pending, similar quinone-containing structures are known ROS inducers. mdpi.com

The culmination of these processes can lead to an elevated intracellular concentration of ROS, shifting the cellular environment towards an oxidative state.

Impact on Cellular Glutathione (B108866) (GSH) Levels and Redox Balance

Glutathione (GSH), a tripeptide thiol, is a major cellular antioxidant, crucial for detoxifying ROS and maintaining redox balance. The introduction of this compound can significantly impact cellular GSH levels through several mechanisms:

Direct Conjugation: The electrophilic nature of the nitrovinyl group makes it a potential substrate for conjugation with the nucleophilic thiol group of GSH. This reaction can be catalyzed by Glutathione S-transferases (GSTs) and leads to the formation of a GSH conjugate, effectively depleting the cellular pool of free GSH. nih.gov

Oxidation of GSH: The increased levels of ROS generated by this compound can lead to the oxidation of GSH to glutathione disulfide (GSSG) by the enzyme glutathione peroxidase. While this is a primary defense mechanism, excessive ROS can overwhelm the capacity of glutathione reductase to regenerate GSH from GSSG, leading to a net decrease in the GSH/GSSG ratio, a key indicator of oxidative stress.

The table below summarizes the potential interactions affecting GSH levels.

Table 1: Potential Mechanisms of this compound Impact on Cellular Glutathione

| Interaction Mechanism | Description | Consequence for GSH |

|---|---|---|

| GSH Conjugation | The electrophilic nitrovinyl group reacts with the thiol group of GSH. | Depletion of the cellular GSH pool. |

| Oxidative Stress | ROS generated by the compound leads to the oxidation of GSH to GSSG. | Decrease in the GSH/GSSG ratio. |

| Enzymatic Depletion | Glutathione S-transferases may catalyze the conjugation of the compound with GSH. | Accelerated depletion of GSH. |

Influence on NAD+/NADH Ratios and Metabolic Pathways

The ratio of nicotinamide (B372718) adenine (B156593) dinucleotide in its oxidized (NAD+) and reduced (NADH) forms is a critical determinant of the cellular redox state and a key regulator of metabolic pathways, particularly cellular respiration. nih.gov The presence of this compound can influence this ratio:

Oxidation of NADH: The ROS generated by the compound can lead to the non-enzymatic oxidation of NADH to NAD+. This decreases the availability of NADH for the mitochondrial electron transport chain.

Activation of NAD+-Consuming Enzymes: In response to cellular stress and DNA damage, which can be induced by ROS, cells may activate NAD+-consuming enzymes such as poly(ADP-ribose) polymerases (PARPs). This increased consumption can deplete the total cellular NAD+ pool over time.

The maintenance of NAD+ levels is crucial for cellular energy production, and its depletion can have profound effects on cell viability and function. nih.gov

Interaction with Enzymatic Systems

Beyond its effects on general redox homeostasis, this compound can exhibit more specific interactions with cellular enzymes. Its catechol structure makes it a prime candidate for interaction with enzymes that recognize and metabolize catecholamines.

Inhibition and Modulation of Catechol-O-Methyltransferase (COMT) Activity

The table below presents IC₅₀ values for COMT inhibition by various catechol-containing compounds, illustrating the potential inhibitory capacity of this structural class.

Table 2: IC₅₀ Values for COMT Inhibition by Various Catechol Compounds

| Compound | IC₅₀ Value | Reference |

|---|---|---|

| OR-462 | 18 nM | nih.gov |

| OR-486 | 12 nM | nih.gov |

| Chlorogenic acid | 0.2–1.4 µM | nih.gov |

| Caffeic acid phenethyl ester (CAPE) | 5.6–12.0 µM | nih.gov |

| γ-Mangostin | 62 µM | researchgate.net |

Note: Data for this compound is not available; this table serves to provide context for the inhibitory potential of catechol-based compounds.

Regioselectivity of O-Methylation and its Mechanistic Implications

The O-methylation of catechols is a common metabolic pathway catalyzed by enzymes such as Catechol-O-methyltransferase (COMT). nih.govnih.gov This process involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring. For asymmetrically substituted catechols like this compound, this reaction can result in two possible regioisomers: methylation at the hydroxyl group meta or para to the nitrovinyl substituent.

Studies on various catechol substrates have revealed that COMT predominantly catalyzes meta-methylation. nih.gov This regioselectivity is not arbitrary but is governed by the precise orientation of the substrate within the enzyme's active site. Hydrophobic amino acid residues lining the active site pocket play a crucial role in positioning the catechol ring, favoring the presentation of the meta-hydroxyl group to the methyl-donating SAM cofactor. nih.gov Quantum mechanical calculations have further suggested that the electronic properties of the catechol ring itself may inherently favor methylation at the meta-position, as this can lead to a lower energy transition state during the reaction. nih.gov Therefore, it is mechanistically plausible that the O-methylation of this compound will preferentially yield the meta-O-methylated product. This regioselective methylation has significant implications, as it alters the molecule's polarity, hydrogen-bonding capacity, and ultimately its biological activity.

| Enzyme Family | Typical Substrate Type | Predominant Regioselectivity | Mechanistic Basis |

| Catechol-O-methyltransferase (COMT) | Catechols | meta-hydroxylated position | Active site geometry, substrate orientation, electronic factors |

Dehydroxylation Mechanisms by Specific Enzymes (e.g., Molybdenum-Dependent Enzymes)

Dehydroxylation, the removal of a hydroxyl group, represents another potential metabolic transformation for catechol-containing compounds. In anaerobic environments, such as the gut microbiome, this reaction can be carried out by specialized molybdenum-dependent enzymes. nih.govresearchgate.net These enzymes, belonging to the DMSO reductase family, catalyze the hydroxylation of a wide range of substrates by utilizing a water molecule as the source of the oxygen atom, a fundamentally different mechanism from oxygenases which use molecular oxygen. nih.govd-nb.info

The proposed mechanism for these molybdenum hydroxylases involves the nucleophilic attack of a molybdenum-bound hydroxyl group onto the substrate. researchgate.net In the context of dehydroxylation, a plausible reverse reaction could occur. While direct evidence for the dehydroxylation of this compound by such enzymes is not available, the general mechanism for related catechol dehydroxylases suggests a potential pathway. The reaction would likely involve the binding of the catechol moiety to the molybdenum center, followed by a series of electron and proton transfer steps, ultimately leading to the reductive cleavage of a C-O bond and the release of a water molecule. This transformation would drastically alter the chemical nature of the compound, removing its catechol functionality and likely impacting its biological interactions.

Influence on Respiratory Chain Activity at a Molecular Level

The mitochondrial respiratory chain is a critical hub of cellular energy metabolism, and its perturbation can have profound physiological consequences. Nitroaromatic compounds, a class to which this compound belongs, are known to interfere with respiratory chain function, often acting as uncouplers of oxidative phosphorylation. nih.govnih.gov

At a molecular level, the uncoupling effect arises from the ability of these compounds to shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. youtube.comyoutube.com The lipophilic nature of the benzene (B151609) ring allows the compound to readily partition into the lipid bilayer of the inner mitochondrial membrane. The acidic phenolic hydroxyl groups can be protonated in the acidic intermembrane space and deprotonated in the more alkaline mitochondrial matrix. This allows the compound to pick up a proton on the outer side of the membrane, diffuse across, and release the proton on the inner side, effectively short-circuiting the proton-motive force. This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat. youtube.com Some nitroalkenes have also been shown to covalently modify proteins of the respiratory chain, such as the adenine nucleotide translocase (ANT), which could also contribute to the observed effects on mitochondrial function. nih.govnih.gov

Molecular Mechanisms of Interaction with Biomacromolecules

The biological effects of this compound are also mediated by its direct interactions with key biomacromolecules, including nucleic acids and proteins. These interactions can be either covalent or non-covalent, leading to a range of cellular responses.

Direct Interaction with Nucleic Acids (e.g., DNA Damage Mechanisms)

The electrophilic nature of this compound and its metabolites suggests the potential for direct interaction with nucleic acids, leading to DNA damage. The nitro group can be metabolically reduced to form highly reactive nitroso and hydroxylamine (B1172632) intermediates. mdpi.com These reactive species are electrophiles that can form covalent adducts with the nucleophilic centers in DNA bases, such as the N7 and C8 positions of guanine. nih.govmdpi.com The formation of such adducts can distort the DNA helix, leading to errors during DNA replication and transcription, and if left unrepaired, can result in mutations. nih.gov

Furthermore, the catechol moiety itself can contribute to DNA damage. The oxidation of catechols can generate reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. In the presence of transition metals like iron or copper, these ROS can participate in Fenton-like reactions to produce highly reactive hydroxyl radicals. nih.gov These radicals can attack both the sugar-phosphate backbone of DNA, causing strand breaks, and the DNA bases, leading to oxidative lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG). nih.gov The formation of 8-oxoG is particularly mutagenic as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions.

| Type of DNA Damage | Putative Mechanism | Consequence |

| DNA Adduct Formation | Metabolic reduction of the nitro group to reactive electrophiles that bind to DNA bases. | Distortion of DNA helix, replication errors, mutations. |

| Oxidative Damage | Generation of reactive oxygen species (ROS) from the catechol moiety, leading to hydroxyl radical formation. | DNA strand breaks, formation of mutagenic base lesions like 8-oxoG. |

Covalent and Non-Covalent Binding to Proteins

The interaction of this compound with proteins can occur through both non-covalent and covalent mechanisms, influencing protein structure and function.

Non-Covalent Binding: The catechol and nitro groups of the molecule provide opportunities for non-covalent interactions with protein side chains. youtube.com The hydroxyl groups of the catechol moiety can act as both hydrogen bond donors and acceptors, forming hydrogen bonds with polar amino acid residues. tandfonline.comrsc.org The aromatic benzene ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net These non-covalent interactions are often the initial step in the association of the molecule with a protein, potentially leading to conformational changes that alter the protein's activity. nih.gov

Covalent Binding: Covalent modification of proteins by this compound can occur through several mechanisms. The catechol moiety can be oxidized to a highly reactive ortho-quinone intermediate. This electrophilic quinone can then undergo a Michael addition reaction with nucleophilic amino acid residues, particularly the sulfhydryl group of cysteine and the ε-amino group of lysine. nih.govnih.govwur.nl The nitrovinyl group also represents an electrophilic center that could potentially react with nucleophilic residues. Additionally, as mentioned previously, the metabolic reduction of the nitro group can generate reactive intermediates that are capable of covalently binding to proteins, particularly to sulfhydryl groups. nih.gov Such irreversible covalent modifications can lead to a loss of protein function, enzyme inhibition, or the formation of neoantigens that can trigger an immune response. youtube.com

Mechanistic Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. For this compound, modifications to different parts of the molecule can be expected to significantly alter its interactions with biological targets.

The position of the nitro group on the benzene ring is a critical determinant of activity. Studies on other nitroaromatic compounds have shown that the position of the nitro group can dramatically affect mutagenicity and other biological effects. nih.gov For instance, moving the nitro group from the 4-position to other positions on the catechol ring would likely alter the electronic properties of the molecule, influencing its reduction potential and the reactivity of the catechol moiety.

Substituents on the vinyl group could also modulate activity. The addition of bulky groups might sterically hinder the interaction of the molecule with its target, while electron-withdrawing or electron-donating groups could alter the reactivity of the nitrovinyl system.

Furthermore, modifications to the catechol hydroxyl groups, such as methylation or replacement with other functional groups, would abolish the specific interactions associated with the catechol moiety, such as metal chelation and specific hydrogen bonding patterns.

| Molecular Feature | Potential Impact of Modification |

| Position of the nitro group | Altered electronic properties, reduction potential, and biological activity (e.g., mutagenicity). |

| Substituents on the vinyl group | Steric hindrance, altered reactivity of the nitrovinyl system. |

| Catechol hydroxyl groups | Abolition of metal chelation, altered hydrogen bonding, and changes in redox properties. |

| Additional substituents on the benzene ring | Modified lipophilicity, altered metabolic stability, and potential for new interactions with target sites. |

Systematic studies exploring these structural modifications are essential for elucidating the precise molecular determinants of the biological activity of this compound and for the rational design of analogues with improved or more selective activities. nih.govresearchgate.netresearchgate.net

Future Research Directions and Emerging Applications in Academic Contexts

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 4-(2-nitrovinyl)benzene-1,2-diol typically involves a two-step process: the nitration of catechol to form the intermediate 4-nitrocatechol (B145892), followed by a vinylation reaction. evitachem.combldpharm.com While effective, future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes.

A promising avenue of research involves the adoption of "green chemistry" principles. This could include the use of cost-effective catalysts and environmentally benign solvents like water, potentially allowing reactions to proceed at room temperature, thus reducing energy consumption. nih.gov For instance, research on the synthesis of related compounds has demonstrated the successful use of Hünig's base (DIPEA) as a catalyst in water. nih.gov Future studies could explore adapting such catalytic systems for the vinylation step in the synthesis of this compound, aiming for high yields and selectivity while minimizing hazardous waste. nih.gov The development of one-pot procedures, where sequential reactions are carried out in a single reactor, also represents a key goal for improving efficiency and sustainability. nih.gov

Exploration of Undiscovered Chemical Reactivity and Catalysis

The unique molecular architecture of this compound, particularly the presence of electron-withdrawing nitro group and the phenolic hydroxyl groups, imparts significant reactivity. evitachem.com This makes it a valuable precursor and building block in organic synthesis for creating more complex molecules. evitachem.com

Future research will likely focus on exploring its full potential in organocatalysis. evitachem.com The compound's functional groups could be leveraged to catalyze various synthetic transformations. The acidic nature of the hydroxyl groups combined with the electrophilic character of the nitrovinyl moiety could be harnessed for novel catalytic cycles. Researchers are expected to investigate its role in Michael additions, cycloadditions, and asymmetric synthesis, potentially leading to the discovery of new reaction pathways and the efficient construction of complex molecular scaffolds.

Integration of Advanced Computational Modeling for Rational Design and Prediction

Modern chemical research heavily relies on computational modeling to accelerate discovery and reduce experimental costs. For this compound, integrating advanced computational tools is a critical future direction. Although detailed computational studies on this specific molecule are not yet widely published, the methodology is well-established for similar compounds. nih.gov

Future work will involve using techniques like Density Functional Theory (DFT) to predict the compound's geometric and electronic properties, reactivity, and spectral data. Molecular docking simulations can be employed to predict how it might bind to specific biological targets, such as enzymes or protein receptors. These predictive models are invaluable for the rational design of new derivatives with enhanced properties. By simulating modifications to the core structure, researchers can prioritize the synthesis of analogues with greater predicted efficacy or desired physicochemical properties, such as improved solubility or stability. evitachem.com

Deeper Elucidation of Mechanistic Biological Interactions at Atomic and Molecular Resolution

Preliminary studies suggest that this compound possesses biological activity, with proposed mechanisms of action involving its distinct functional groups. evitachem.com The nitro group can be reduced within cells to generate reactive intermediates that interact with macromolecules like proteins and nucleic acids. evitachem.com Simultaneously, the catechol hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially altering their function. evitachem.com

A significant future research direction is to move beyond these hypotheses to a precise, atomic-level understanding of these interactions. Techniques such as X-ray crystallography and cryo-electron microscopy could be used to solve the three-dimensional structure of this compound when bound to a biological target. This would provide direct visual evidence of the binding mode and identify the key amino acid residues involved. Such detailed mechanistic insights are crucial for structure-based drug design and for understanding its potential as an antimicrobial agent, inspired by findings from structurally related catechol compounds like 4-allylbenzene-1,2-diol, which has shown to disrupt bacterial cell membrane integrity. mdpi.com

Design of Probes for Investigating Biological Pathways

The inherent reactivity of this compound makes it an excellent candidate for the design of chemical probes to investigate complex biological processes. The nitrovinyl group can function as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, found in many proteins.

Future research could focus on transforming this molecule into an activity-based probe. This would involve chemically modifying the compound by attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. When introduced to a biological system, this probe would covalently bind to its protein targets. The reporter tag would then allow for the detection, isolation, and identification of these target proteins. This approach would be a powerful tool for identifying the cellular pathways modulated by this compound and discovering new potential therapeutic targets. The development of such probes could help elucidate its role in cellular functions and its potential as a lead compound for new therapeutic agents. evitachem.com

Research Directions Summary

| Section | Focus Area | Key Research Goals & Methodologies |

| 8.1 | Sustainable Synthesis | Develop green synthetic routes using water as a solvent, cost-effective catalysts, and one-pot procedures to improve efficiency and reduce environmental impact. nih.gov |

| 8.2 | Reactivity & Catalysis | Explore its use as an organocatalyst and precursor in novel synthetic reactions, leveraging its unique functional groups. evitachem.com |

| 8.3 | Computational Modeling | Utilize DFT and molecular docking to predict properties and biological interactions, enabling rational design of new derivatives. nih.gov |

| 8.4 | Mechanistic Biology | Use X-ray crystallography and cryo-EM to determine the atomic-level interactions with biological targets like enzymes and proteins. evitachem.commdpi.com |

| 8.5 | Biological Probes | Design and synthesize activity-based probes with reporter tags to identify protein targets and investigate biological pathways. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|